![molecular formula C17H16BrCl3N2O B11987893 N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-4-bromobenzamide](/img/structure/B11987893.png)
N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-4-bromobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-4-bromobenzamide is an organic compound with a complex structure that includes a benzyl group, a methylamino group, a trichloroethyl group, and a bromobenzamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-4-bromobenzamide typically involves multiple steps. One common method starts with the reaction of benzylamine with methylamine to form benzyl(methyl)amine. This intermediate is then reacted with 2,2,2-trichloroethyl chloride under basic conditions to form N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}amine. Finally, this intermediate is reacted with 4-bromobenzoyl chloride to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as the use of large-scale reactors and optimized reaction conditions, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-4-bromobenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amines.
Substitution: The bromine atom in the benzamide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.
Major Products
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Reduced amines and alcohols.
Substitution: Substituted benzamides with various functional groups.
Wissenschaftliche Forschungsanwendungen
N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-4-bromobenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-4-bromobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1-(benzyl-methyl-amino)-2,2,2-trichloro-ethyl)-butyramide
- N-(1-(benzyl-methyl-amino)-2,2,2-trichloro-ethyl)-3-phenyl-acrylamide
- N-{1-[benzyl(methyl)amino]-2-oxo-2-phenylethyl}-2-furamide
Uniqueness
N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-4-bromobenzamide is unique due to the presence of the bromobenzamide group, which imparts distinct chemical properties and potential biological activities. This differentiates it from other similar compounds that may lack the bromine atom or have different substituents .
Eigenschaften
Molekularformel |
C17H16BrCl3N2O |
---|---|
Molekulargewicht |
450.6 g/mol |
IUPAC-Name |
N-[1-[benzyl(methyl)amino]-2,2,2-trichloroethyl]-4-bromobenzamide |
InChI |
InChI=1S/C17H16BrCl3N2O/c1-23(11-12-5-3-2-4-6-12)16(17(19,20)21)22-15(24)13-7-9-14(18)10-8-13/h2-10,16H,11H2,1H3,(H,22,24) |
InChI-Schlüssel |
WJMPRVABRGXKQK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=CC=CC=C1)C(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.